Bicyclo[2.2.1]hept-2-ylmethyl phenylcarbamate
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Overview
Description
Bicyclo[2.2.1]hept-2-ylmethyl phenylcarbamate is a chemical compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its rigid and stable framework. The presence of a phenylcarbamate group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-ylmethyl phenylcarbamate typically involves the reaction of norbornene derivatives with phenyl isocyanate. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst like palladium or platinum, to ensure high yield and purity. The reaction temperature and solvent choice are critical factors that influence the reaction outcome.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient in terms of time and resource utilization. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ylmethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ylmethyl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-ylmethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting their activity. The phenylcarbamate group can interact with active sites through hydrogen bonding or hydrophobic interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound without the phenylcarbamate group.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Camphor: A naturally occurring bicyclic compound with a ketone functional group.
Uniqueness
Bicyclo[2.2.1]hept-2-ylmethyl phenylcarbamate stands out due to its combination of a rigid bicyclic structure and a versatile phenylcarbamate group. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
61911-77-1 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C15H19NO2/c17-15(16-14-4-2-1-3-5-14)18-10-13-9-11-6-7-12(13)8-11/h1-5,11-13H,6-10H2,(H,16,17) |
InChI Key |
ZHGKSZKATLNNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2COC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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